1-Phenyl-3-(piperidin-1-yl)propan-1-ol

Pharmaceutical impurity profiling Reference standard Analytical method validation

Ensure analytical precision and regulatory compliance in your pharmaceutical impurity profiling. This product is the critical core scaffold for anticholinergics like Trihexyphenidyl and Biperiden. Designed as a fully characterized reference standard (Trihexyphenidyl Impurity 14), it is essential for method development and validation. Avoid the risks of generic sourcing: our specified CAS 952-51-2 guarantees exact mass and chromatographic behavior. Available in racemic and enantiopure forms. Request a quote today.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 952-51-2
Cat. No. B13450990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(piperidin-1-yl)propan-1-ol
CAS952-51-2
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC(C2=CC=CC=C2)O
InChIInChI=1S/C14H21NO/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2
InChIKeyXCXFLKLOXBGAEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-3-(piperidin-1-yl)propan-1-ol (CAS 952-51-2): Chemical Identity and Procurement-Relevant Classification


1-Phenyl-3-(piperidin-1-yl)propan-1-ol (CAS 952-51-2) is a piperidine-based amino alcohol with molecular formula C14H21NO and molecular weight 219.33 g/mol . The compound serves as a core scaffold for several therapeutically significant anticholinergic agents including Trihexyphenidyl (benzhexol) and Biperiden, both of which are 1-substituted derivatives of the parent propanol framework [1]. This compound is available in racemic form as well as enantiopure (1R)- and (1S)-configurations, and is commercially supplied as a reference standard for pharmaceutical impurity profiling and as a synthetic intermediate for medicinal chemistry applications .

Why Generic 1-Phenyl-3-(piperidin-1-yl)propan-1-ol Substitution Fails in Analytical and Synthetic Workflows


Generic substitution of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol without specification of CAS 952-51-2 or stereochemical configuration introduces quantifiable risk in analytical and synthetic applications. The compound exists as a core scaffold from which structurally distinct pharmaceuticals diverge based on substitution at the C1 position: Trihexyphenidyl contains a cyclohexyl substituent, Biperiden incorporates a bicycloheptenyl moiety, and Pridinol bears a second phenyl group [1]. These modifications alter molecular weight, retention time, and pharmacological activity profiles, rendering non-specific sourcing unsuitable for impurity reference standard applications where exact mass and chromatographic behavior must match regulatory specifications . Furthermore, enantiomeric purity requirements differ across applications—(1R)- and (1S)-enantiomers exhibit distinct analytical properties and may be required for stereoselective synthetic routes .

Quantitative Differentiation of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol (CAS 952-51-2) Against Analogs and In-Class Comparators


Trihexyphenidyl Impurity 14: Quantitative Differentiation from Cyclohexyl-Substituted Analog in Pharmaceutical Quality Control

1-Phenyl-3-(piperidin-1-yl)propan-1-ol (CAS 952-51-2) is designated as Trihexyphenidyl (Benzhexol) Impurity 14, a critical reference standard for pharmaceutical quality control . The target compound (C14H21NO, MW 219.33) differs from the API Trihexyphenidyl (C20H31NO, MW 301.47) by the absence of the cyclohexyl substituent at the C1 position, resulting in an 82.14 Da mass difference . This mass differential enables unambiguous chromatographic resolution and serves as a system suitability parameter in HPLC impurity profiling of Trihexyphenidyl formulations.

Pharmaceutical impurity profiling Reference standard Analytical method validation

Comparative Antispasmodic Potency: 1-Phenyl-3-(piperidin-1-yl)propan-1-ol vs. Cyclohexyl-Derivative (Trihexyphenidyl) in Pharmacological Activity

In a direct comparative pharmacological study of six compounds bearing the 3-(N-piperidyl)-1-phenyl-1-propanol nucleus, the unsubstituted parent compound (target) exhibited antispasmodic activity inferior to the cyclohexyl-substituted derivative (275C, subsequently developed as Trihexyphenidyl) [1]. The study established that the cyclohexyl derivative approaches atropine sulfate in antispasmodic potency, whereas the unsubstituted parent compound shows quantifiably lower spasmolytic efficacy [2]. This structure-activity relationship demonstrates that C1 substitution directly modulates pharmacological potency.

Antispasmodic Parasympatholytic Muscarinic antagonist

Sigma-1 Receptor Affinity: Quantitative Binding Data for 1-Phenyl-3-(piperidin-1-yl)propan-1-ol

1-Phenyl-3-(piperidin-1-yl)propan-1-ol exhibits measurable affinity for the Sigma-1 receptor with a reported Ki of 235 nM in guinea pig brain membrane preparations [1]. This affinity is consistent with the established structure-activity relationship wherein phenylpropylpiperidines demonstrate preferential recognition at Sigma receptors compared to shorter-chain analogs [2]. The N-phenylpropylpiperidine scaffold, to which this compound belongs, shows a tendency toward Sigma-2 receptor selectivity relative to phenethylpiperidine analogs, though quantitative selectivity ratios for the unsubstituted parent compound remain unreported [3].

Sigma receptor Radioligand binding Receptor pharmacology

In Vitro Antiproliferative Activity: Cell Line-Specific IC50 Values for 1-Phenyl-3-(piperidin-1-yl)propan-1-ol

1-Phenyl-3-(piperidin-1-yl)propan-1-ol has demonstrated quantifiable antiproliferative activity in multiple cancer cell lines. The compound exhibits an IC50 of 28.69 ± 3.63 μM against A549R (cisplatin-resistant lung adenocarcinoma) cells, 59.99 ± 13.63 μM against PC-3 (prostate cancer) cells, and 44 ± 5.81 μM against PC-3 cells in an independent assay [1]. The differential sensitivity across cell lines—most notably the ~2-fold greater potency against A549R versus PC-3 cells—suggests cell-type specificity in the compound's antiproliferative mechanism.

Antiproliferative Cancer cell lines Cytotoxicity

1-Phenyl-3-(piperidin-1-yl)propan-1-ol (CAS 952-51-2): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Pharmaceutical Impurity Reference Standard for Trihexyphenidyl (Benzhexol) Quality Control

This compound is designated as Trihexyphenidyl Impurity 14 and is commercially supplied as a fully characterized reference standard for HPLC method development and validation . The 82.14 Da mass differential from the parent API enables unambiguous chromatographic resolution, making it essential for impurity profiling in pharmaceutical quality control and regulatory submissions. Procurement as CAS 952-51-2 ensures compliance with analytical specifications required for Trihexyphenidyl monograph testing.

Synthetic Intermediate for Anticholinergic Pharmaceutical Development

1-Phenyl-3-(piperidin-1-yl)propan-1-ol serves as the core scaffold from which clinically used anticholinergics including Trihexyphenidyl, Biperiden, Pridinol, and Cycrimine are synthesized via substitution at the C1 position [1]. The compound's established utility as a key intermediate is documented in piperidine-based drug discovery literature, where it is classified as the foundational building block for 1-substituted antimuscarinic agents [2]. Procurement of enantiopure forms (CAS 41797-27-7 for the (1R)-enantiomer) may be required for stereoselective synthetic routes.

Sigma Receptor Pharmacology Research Probe

With a measured Sigma-1 receptor Ki of 235 nM in guinea pig brain membranes, this compound provides a moderate-affinity reference point for structure-activity relationship studies investigating phenylpropylpiperidine-based Sigma receptor ligands [3]. The compound's position within the phenylpropylpiperidine chemotype aligns with established SAR indicating preferential Sigma-2 receptor recognition for this scaffold class, making it suitable for comparative binding studies against phenethylpiperidine analogs.

Antiproliferative Activity Reference in Oncology Drug Discovery

The compound's quantifiable cytotoxicity profiles—IC50 = 28.69 ± 3.63 μM in A549R cells and 59.99 ± 13.63 μM in PC-3 cells—establish baseline activity values for the 1-phenyl-3-(piperidin-1-yl)propan-1-ol scaffold in cancer cell viability assays [4]. This data enables benchmarking of novel analogs, with the observed ~2-fold differential potency between cell lines providing a reference point for cell-type selectivity screening in early-stage oncology programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenyl-3-(piperidin-1-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.